Lucigenin

Description

The exact mass of the compound 10,10'-Dimethyl-9,9'-biacridinium is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Oxidizer;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

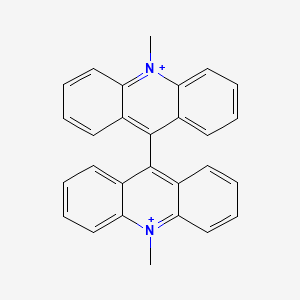

IUPAC Name |

10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28/h3-18H,1-2H3/q+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FULGIHLPACFUCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H22N2+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60275691 | |

| Record name | Lucigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22103-92-0 | |

| Record name | Lucigenin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60275691 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Lucigenin's Mechanism of Action: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the mechanisms of action for lucigenin (Bis-N-methylacridinium nitrate), a widely utilized chemiluminescent probe. It details the core chemical reactions, explores the ongoing debate regarding its use for superoxide detection, presents relevant quantitative data, and offers standardized experimental protocols.

Introduction to this compound

This compound is a sensitive chemiluminescent probe primarily employed for the detection of superoxide anion radicals (O₂⁻•) in biological systems.[1][2] Its utility stems from a chemical reaction with superoxide that results in the emission of light, a phenomenon known as chemiluminescence. This property has made it a valuable tool in studying oxidative stress and the activity of enzymes that produce superoxide, such as NADPH oxidases.[1][3] However, the interpretation of this compound-derived data is subject to debate due to its potential for redox cycling, which can lead to artifactual signal generation.

Core Mechanism: Chemiluminescence via Superoxide Reaction

The fundamental mechanism of this compound's light emission involves a multi-step reaction initiated by the superoxide radical.

-

Initial Reduction : A superoxide anion radical (O₂⁻•) donates an electron to the this compound dication (Luc²⁺), reducing it to a this compound cation radical (Luc⁺•).

-

Dioxetane Formation : The this compound cation radical then reacts with another superoxide molecule. This leads to the formation of an unstable, high-energy dioxetane intermediate.

-

Decomposition and Photon Emission : This dioxetane intermediate spontaneously decomposes, yielding two molecules of N-methylacridone (NMA). One of the NMA molecules is formed in an electronically excited state (NMA*).

-

Relaxation : The excited N-methylacridone molecule relaxes to its ground state, releasing the excess energy as a photon of light (hν), typically in the blue-green spectrum, which can be measured by a luminometer.

This pathway is highly specific to the superoxide anion, and the resulting chemiluminescence is completely suppressed by the enzyme superoxide dismutase (SOD), which rapidly dismutates O₂⁻•.

References

Lucigenin: A Technical Guide to its History, Discovery, and Application as a Chemiluminescent Probe

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and core applications of Lucigenin (Bis-N-methylacridinium nitrate) as a pivotal chemiluminescent probe. From its initial synthesis to its widespread use in detecting reactive oxygen species, this document provides a comprehensive overview for researchers and professionals in the field.

A Journey Through Time: The History and Discovery of this compound

The story of this compound is intrinsically linked to the broader history of scientific fascination with chemiluminescence—the emission of light from a chemical reaction. While early observations of "cold light" in nature were documented for centuries, the systematic study of this phenomenon began in earnest in the 17th and 18th centuries with pioneers like Robert Boyle and Hennig Brand.[1]

The significant breakthrough leading to the discovery of this compound occurred in the late 19th century. In 1889 , the French chemist Raphaël Dubois first described a compound that produced a distinct blue chemiluminescence in the presence of hydrogen peroxide.[1] This compound was this compound. Dubois's work on bioluminescence, particularly his experiments with bioluminescent clams and click beetles, led him to hypothesize about a heat-stable organic molecule responsible for light emission, which he termed "luciferine."[2] While distinct from the luciferins found in these organisms, his research paved the way for the investigation of synthetic chemiluminescent compounds like this compound.

Following its discovery, the unique properties of this compound continued to intrigue scientists. The early 20th century saw further advancements in understanding its chemical nature and the mechanism of its light-emitting reaction. The development of other chemiluminescent compounds, such as Luminol in 1928 by Newton Harvey, further fueled interest in this field and expanded the potential applications of these molecules.[1]

A pivotal moment in the history of this compound's application came with the growing understanding of reactive oxygen species (ROS) in biological systems. Scientists began to explore its potential as a probe for detecting these highly reactive molecules. This led to its prominent role in studying cellular processes involving oxidative stress. While its use as a superoxide probe has been subject to debate regarding its potential to redox cycle and generate superoxide itself, particularly at higher concentrations, careful validation has established its utility at lower, controlled concentrations.[3]

Timeline of Key Milestones

| Year | Milestone | Key Contributor(s) | Significance |

| 1889 | Discovery of this compound and its chemiluminescence in the presence of hydrogen peroxide. | Raphaël Dubois | First identification of this synthetic chemiluminescent compound. |

| Early 20th Century | Further characterization of this compound's chemical properties and chemiluminescent reaction. | Various researchers | Deepened the fundamental understanding of its mechanism. |

| Mid-20th Century | Increased interest in applying chemiluminescent compounds to biological and analytical chemistry. | Scientific community | Broadened the scope of potential applications for molecules like this compound. |

| Late 20th Century | Establishment of this compound as a sensitive probe for detecting superoxide anion radicals in biological systems. | Various researchers | Enabled the study of oxidative stress in cellular and enzymatic systems. |

| 1990s | Validation and debate regarding the optimal concentration of this compound to avoid artifactual superoxide generation. | Various researchers | Led to refined protocols for its use as a reliable superoxide probe. |

The Chemistry of Light: Mechanism of this compound Chemiluminescence

This compound, with the chemical name 10,10'-dimethyl-9,9'-biacridinium dinitrate, is a cationic acridinium derivative. Its ability to produce light stems from a chemical reaction that leads to the formation of an electronically excited intermediate, which then decays to a ground state, releasing a photon of light in the process.

The most well-understood mechanism involves its reaction with a reducing agent, such as the superoxide anion radical (O₂⁻), followed by oxidation. The process can be summarized as follows:

-

Reduction: this compound (Luc²⁺) is first reduced by a one-electron transfer from a source like the superoxide anion to form the this compound radical cation (Luc⁺•).

-

Reaction with Oxygen: The this compound radical cation can then react with molecular oxygen.

-

Formation of an Unstable Intermediate: This reaction leads to the formation of an unstable dioxetane intermediate.

-

Decomposition and Light Emission: The dioxetane intermediate decomposes, yielding two molecules of N-methylacridone. One of these molecules is in an electronically excited state (NMA*).

-

Return to Ground State: The excited N-methylacridone molecule returns to its ground state, emitting a photon of light, typically in the blue-green region of the spectrum.

The overall efficiency of light production, or quantum yield, can be influenced by various factors, including the pH of the medium and the presence of catalysts or quenchers.

Illuminating Biology: this compound as a Superoxide Probe

One of the most significant applications of this compound is in the detection and quantification of superoxide anions, a key reactive oxygen species implicated in a wide range of physiological and pathological processes.

Principle of Superoxide Detection

The chemiluminescence of this compound is highly enhanced in the presence of superoxide. This makes it a sensitive probe for monitoring superoxide production in various biological systems, including:

-

Enzymatic assays: To study the activity of enzymes that produce superoxide, such as NADPH oxidase and xanthine oxidase.

-

Cellular studies: To measure intracellular and extracellular superoxide production in different cell types, including phagocytes, endothelial cells, and fibroblasts.

-

Tissue homogenates: To assess oxidative stress in various tissues.

The light emitted is directly proportional to the rate of superoxide production, allowing for quantitative measurements.

The Redox Cycling Controversy

A critical consideration when using this compound is its potential to undergo "redox cycling," a process where the this compound radical cation (Luc⁺•) reduces molecular oxygen to generate more superoxide. This can lead to an overestimation of the actual superoxide levels. However, extensive research has shown that this artifact is concentration-dependent. Studies have demonstrated that using low concentrations of this compound (typically 5 µM) minimizes or eliminates this redox cycling, making it a reliable probe for superoxide detection in vascular tissues and other biological samples.

Data Presentation

Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₂₈H₂₂N₂²⁺ ⋅ 2NO₃⁻ | |

| Molecular Weight | 510.5 g/mol | |

| Excitation Wavelength (for fluorescence) | ~369 nm and ~429 nm | |

| Emission Wavelength (Chemiluminescence) | ~470 - 505 nm | |

| Appearance | Yellow to orange crystalline powder |

Comparison of this compound Concentrations for Superoxide Detection

| This compound Concentration | Observation | Implication | Reference |

| High (e.g., 250 µM) | Significant redox cycling, leading to artifactual superoxide generation. | Overestimation of superoxide levels. | |

| Low (e.g., 5 µM) | Minimal to no significant redox cycling observed in vascular tissue. | More accurate and reliable measurement of endogenous superoxide. |

Experimental Protocols

A. Synthesis of this compound

The preparation of this compound involves a multi-step chemical synthesis. The following is a representative protocol:

Materials:

-

N-phenylanthranilic acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Carbonate (Na₂CO₃)

-

Potassium Hydroxide (KOH)

-

Ethanol

-

Dimethylformamide (DMF)

-

Methyl Iodide (CH₃I)

-

Ethanolic HCl

-

Zinc dust

-

Nitric Acid (HNO₃)

Procedure:

-

Acridone Synthesis:

-

Dissolve N-phenylanthranilic acid in concentrated sulfuric acid and heat.

-

Pour the hot solution into boiling water to precipitate acridone.

-

Filter, wash with sodium carbonate solution, and then with water.

-

Crystallize the crude acridone from ethanol using a Soxhlet apparatus.

-

-

N-Methylacridone Synthesis:

-

Dissolve acridone in an ethanolic potassium hydroxide solution.

-

Remove the ethanol and dissolve the residue in dimethylformamide.

-

Slowly add methyl iodide and heat the solution.

-

Pour the solution into water to precipitate N-methylacridone.

-

Filter and crystallize from ethanol.

-

-

This compound Synthesis:

-

To a refluxing solution of N-methylacridone in ethanolic HCl, add zinc dust portion-wise.

-

Reflux the mixture and then add it to water to precipitate the crude bis-acridinium compound.

-

Dissolve the solid in dilute nitric acid and heat.

-

Upon cooling, this compound (bis-N-methylacridinium nitrate) will crystallize.

-

Filter and recrystallize from hot dilute nitric acid.

-

Disclaimer: This is a summarized protocol. Please refer to detailed and validated chemical synthesis procedures before attempting.

B. Chemiluminescence Assay for Superoxide Detection in Cell Culture

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Cell culture medium (serum-free for the assay)

-

Cultured cells of interest

-

Luminometer or a microplate reader with chemiluminescence detection capabilities

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

For adherent cells, wash with PBS. For suspension cells, pellet by centrifugation and resuspend in PBS.

-

Resuspend cells in serum-free medium or PBS at a known concentration.

-

-

This compound Loading:

-

Prepare a working solution of this compound (e.g., 5 µM) in the assay buffer.

-

Add the this compound working solution to the cell suspension.

-

Incubate at room temperature for a specified time (e.g., 15-30 minutes) to allow for probe equilibration.

-

-

Chemiluminescence Measurement:

-

Transfer the cell suspension containing this compound to a luminometer tube or a white-walled microplate.

-

If studying stimulated superoxide production, add the stimulus at this point.

-

Immediately begin measuring the chemiluminescence signal over time. The kinetic profile will show the rate of superoxide production.

-

-

Data Analysis:

-

The chemiluminescence is typically expressed as relative light units (RLU).

-

The rate of superoxide production can be calculated from the slope of the kinetic curve.

-

Controls, such as the addition of superoxide dismutase (SOD), should be included to confirm the specificity of the signal for superoxide.

-

Mandatory Visualizations

Signaling Pathway of this compound-Based Superoxide Detection

Caption: this compound reacts with superoxide to produce light.

Experimental Workflow for Superoxide Detection

Caption: Workflow for measuring superoxide with this compound.

References

Lucigenin: An In-depth Technical Guide to its Chemiluminescent and Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lucigenin (Bis-N-methylacridinium nitrate) is a versatile chemical probe widely utilized in biomedical research for its chemiluminescent and fluorescent properties. It is particularly renowned as a sensitive probe for the detection of superoxide anion radicals (O₂⁻), a key reactive oxygen species (ROS) implicated in numerous physiological and pathological processes. Additionally, its fluorescence is highly sensitive to quenching by chloride ions, making it a valuable tool for studying anion transport across biological membranes. This guide provides a comprehensive overview of the core principles of this compound-based detection, detailed experimental protocols for its primary applications, a summary of its quantitative properties, and a discussion of its limitations and validation.

Core Principles: Chemiluminescence and Fluorescence

This compound's utility stems from two distinct photophysical phenomena: its ability to generate light through a chemical reaction (chemiluminescence) and its intrinsic ability to fluoresce, which can be modulated by quenchers.

Chemiluminescence: Detecting Superoxide Radicals

The most common application of this compound is the detection of superoxide radicals. The process is initiated by a one-electron reduction of the this compound molecule (Luc²⁺). This this compound cation radical (Luc⁺•) then reacts with a superoxide radical to form an unstable dioxetane intermediate. The subsequent decomposition of this intermediate produces two molecules of N-methylacridone (NMA), with one in an electronically excited state (NMA). As the excited NMA returns to its ground state, it emits a photon of light, typically in the blue-green spectrum, which can be quantified using a luminometer.[1]

The intensity of the emitted light is proportional to the rate of superoxide production, making this compound a highly sensitive probe for this specific ROS.[2]

Fluorescence: Detecting Chloride Ions

In addition to its chemiluminescent properties, this compound is a fluorescent compound.[3] Its fluorescence can be dynamically quenched by halide ions, particularly chloride (Cl⁻), through a process of collisional quenching.[4][5] When a chloride ion collides with an excited this compound molecule, it facilitates a non-radiative return to the ground state, thereby decreasing the fluorescence intensity without shifting the emission wavelength.

This quenching effect is described by the Stern-Volmer equation, where the degree of quenching is directly proportional to the concentration of the quencher (chloride ions). This property allows for the quantitative measurement of chloride concentrations or the real-time monitoring of chloride transport across membranes in systems like liposomes and reconstituted membrane vesicles.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and optical properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Formal Name | 10,10'-dimethyl-9,9'-biacridinium, dinitrate | |

| Synonyms | Bis-N-methylacridinium nitrate, L-6,868, NSC 151912 | |

| CAS Number | 2315-97-1 | |

| Molecular Formula | C₂₈H₂₂N₂ • 2NO₃ | |

| Molecular Weight | 510.5 g/mol | |

| Appearance | Crystalline solid | |

| Purity | ≥95% - >98% | |

| Solubility | DMSO (~5 mg/ml), DMF (~0.33 mg/ml), PBS pH 7.2 (~1 mg/ml), Water | |

| Storage | -20°C, protected from light |

Table 2: Optical Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maxima (λex) | 368/369 nm, 455 nm | |

| Emission Maximum (λem) | 503-505 nm | |

| Molar Absorbance (ε) | 34,000 M⁻¹cm⁻¹ at 368 nm; 7,500 M⁻¹cm⁻¹ at 455 nm | |

| Fluorescence Quantum Yield | ~0.6 - 0.7 | |

| Chemiluminescence Emission Max | ~490 nm |

Table 3: Stern-Volmer Constants (Ksv) for Fluorescence Quenching

| Quenching Anion | Ksv (M⁻¹) | Conditions | Reference(s) |

| Chloride (Cl⁻) | 390 | In solution | |

| Chloride (Cl⁻) | 250 | Free in solution | |

| Chloride (Cl⁻) | 53 | Incorporated in polyacrylamide nanoparticles | |

| Bromide (Br⁻) | 585 | In solution | |

| Iodide (I⁻) | 750 | In solution | |

| Thiocyanate (SCN⁻) | 590 | In solution |

Key Applications and Experimental Protocols

This section provides detailed methodologies for the most common applications of this compound.

Application: Superoxide Detection in Cultured Cells

This compound is widely used to measure superoxide production from cellular sources, such as NADPH oxidases in phagocytes or endothelial cells.

Caption: Workflow for measuring cellular superoxide using this compound chemiluminescence.

-

Reagent Preparation:

-

This compound Stock Solution (5-10 mM): Dissolve this compound powder in high-quality, anhydrous DMSO. For example, dissolve 1 mg of this compound (MW: 510.5) in 196 µL of DMSO for a 10 mM solution. Aliquot and store at -20°C to -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

This compound Working Solution (5-10 µM): Immediately before use, dilute the stock solution in a suitable buffer, such as PBS or serum-free cell culture medium. A concentration of 5 µM is often recommended to minimize potential artifacts from this compound redox cycling.

-

-

Cell Preparation:

-

Suspension Cells: Centrifuge the cell suspension at 1000 x g for 3-5 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with cold PBS.

-

Adherent Cells: Wash cells twice with PBS. Add trypsin to detach cells and create a single-cell suspension. Centrifuge at 1000 x g for 3-5 minutes, discard the supernatant, and wash the cell pellet twice with cold PBS.

-

-

Cell Staining and Measurement:

-

Resuspend the prepared cell pellet in 1 mL of the this compound working solution.

-

Incubate at room temperature for 15-30 minutes, ensuring protection from light.

-

Centrifuge the cells at 400-1000 x g for 3-5 minutes and discard the supernatant.

-

Wash the cells 2-3 times with PBS to remove any extracellular this compound.

-

Resuspend the final cell pellet in the desired assay buffer (e.g., HBSS or PBS with glucose and ions).

-

Transfer the cell suspension to a luminometer-compatible plate or tube.

-

Record a baseline chemiluminescence signal.

-

Inject the stimulus of interest (e.g., phorbol myristate acetate (PMA) to activate NADPH oxidase) and immediately begin measuring the light output (Relative Light Units, RLU) over time.

-

-

Controls and Validation:

-

Negative Control: Run a parallel experiment with cells that are not stimulated.

-

Specificity Control: In a separate sample, add superoxide dismutase (SOD), which scavenges superoxide. A significant reduction in the chemiluminescent signal in the presence of SOD confirms that the signal is specific to superoxide.

-

Application: In Vitro Enzymatic Superoxide Assay

This assay is used to study enzymes that produce superoxide, such as xanthine oxidase.

-

Reagent Preparation:

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM potassium phosphate buffer (pH 7.4) or a glycine buffer for experiments at higher pH.

-

This compound Solution: Prepare a 5 µM this compound solution in the assay buffer.

-

Substrate Solution: Prepare a solution of the enzyme's substrate (e.g., 0.3 mM xanthine or NADH) in the assay buffer.

-

Enzyme Solution: Prepare a solution of xanthine oxidase (e.g., 10-50 mU/mL) in the assay buffer. Keep on ice until use.

-

-

Assay Procedure:

-

In a luminometer tube, combine the assay buffer, this compound solution, and substrate solution.

-

Place the tube in the luminometer and allow the temperature to equilibrate (e.g., 37°C).

-

Record a baseline signal for 1-2 minutes.

-

Initiate the reaction by injecting the xanthine oxidase solution.

-

Immediately record the chemiluminescent signal over time. The peak or integrated signal is proportional to the rate of superoxide production.

-

-

Controls:

-

SOD Control: Pre-incubate the reaction mixture with SOD before adding xanthine oxidase to confirm superoxide specificity.

-

Inhibitor Control: To test the effect of an inhibitor on the enzyme, pre-incubate the reaction mixture with the inhibitor before adding the enzyme.

-

Application: Chloride Concentration and Transport Assay

This method utilizes the quenching of this compound's intrinsic fluorescence to measure chloride concentration or transport into vesicles.

Caption: Mechanism of this compound fluorescence quenching by chloride ions.

-

Vesicle Preparation:

-

Prepare liposomes or membrane vesicles encapsulating this compound. This is typically done by hydrating a lipid film with a buffer (e.g., 225 mM NaNO₃) containing this compound. Nitrate is often used as the balancing anion as it does not quench this compound fluorescence.

-

Remove extra-vesicular this compound by size-exclusion chromatography or dialysis.

-

-

Fluorescence Measurement:

-

Place the vesicle suspension in a cuvette in a fluorometer.

-

Set the excitation wavelength to 455 nm and the emission wavelength to 505 nm.

-

Record a stable baseline fluorescence signal (F₀).

-

Add a concentrated solution of a chloride salt (e.g., NaCl) to the exterior of the vesicles to create a chloride gradient.

-

If a chloride transporter or channel is present in the vesicle membrane, chloride will enter the vesicles, quenching the encapsulated this compound's fluorescence.

-

Monitor the decrease in fluorescence intensity (F) over time. The rate of fluorescence decrease is indicative of the rate of chloride transport.

-

-

Calibration (Stern-Volmer Plot):

-

To determine the absolute chloride concentration, a calibration curve is required.

-

Prepare a series of standards with known chloride concentrations in a buffer mimicking the intra-vesicular environment.

-

Measure the fluorescence intensity (F) at each chloride concentration [Q].

-

Plot F₀/F versus [Q]. The slope of the resulting line is the Stern-Volmer constant (Ksv), which characterizes the sensitivity of this compound to chloride in that specific environment.

-

Limitations and Critical Considerations

While a powerful tool, the use of this compound requires careful consideration of its potential limitations.

The Redox Cycling Controversy

The primary concern with this compound is its potential to undergo "redox cycling." At higher concentrations (typically >50 µM), this compound can be reduced by cellular reductases (like NADPH oxidase itself) to its cation radical. This radical can then react with molecular oxygen to generate superoxide, leading to an artifactual amplification of the chemiluminescent signal and an overestimation of the true rate of superoxide production.

Caption: The intended superoxide detection pathway vs. the artifactual redox cycle.

Mitigation Strategy: Numerous validation studies have shown that using low concentrations of this compound (e.g., 1-5 µM) minimizes or eliminates this artifact, allowing for the valid detection of superoxide from enzymatic and cellular sources. It is crucial for researchers to validate their assay by demonstrating a linear correlation between the this compound-derived signal and another method, such as the SOD-inhibitable reduction of cytochrome c.

Other Considerations

-

Intracellular Localization: this compound is a dicationic molecule and can accumulate in mitochondria due to the mitochondrial membrane potential, which may bias detection towards mitochondrial ROS production.

-

pH Sensitivity: The chemiluminescent reaction is pH-dependent, with optimal signal often observed under alkaline conditions (pH ~10). However, assays can be successfully performed at physiological pH 7.4.

-

Direct Reduction: Some enzymes may directly reduce this compound, which can compete with the reduction of oxygen to superoxide, potentially leading to an underestimation of the true superoxide levels.

Conclusion

This compound remains a valuable and highly sensitive probe for researchers in life sciences and drug development. Its dual utility in detecting both superoxide radicals via chemiluminescence and chloride ions via fluorescence quenching provides a versatile tool for investigating cellular signaling, oxidative stress, and ion transport. However, a thorough understanding of its chemistry and potential limitations, particularly the issue of redox cycling, is paramount. By employing appropriate concentrations (≤5 µM) and rigorous controls, such as confirmation with SOD, researchers can confidently utilize this compound to generate reliable and meaningful data.

References

- 1. A fluorescent assay for chloride transport; identification of a synthetic anionophore with improved activity - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. Detecting Chloride, Phosphate, Nitrite and Other Anions—Section 21.2 | Thermo Fisher Scientific - AR [thermofisher.com]

Lucigenin as a Probe for Superoxide Anion in Biological Systems: An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The superoxide anion (O₂⁻), a primary reactive oxygen species (ROS), is a critical signaling molecule and a key contributor to oxidative stress in numerous physiological and pathological processes. Accurate detection of superoxide is paramount for research in areas such as cardiovascular disease, neurodegeneration, immunology, and drug development. Lucigenin (Bis-N-methylacridinium nitrate) is a widely used chemiluminescent probe renowned for its high sensitivity and specificity for superoxide. This technical guide provides an in-depth overview of the core principles of using this compound, its advantages and limitations, detailed experimental protocols, and guidance on data interpretation. A central focus is placed on addressing the controversy surrounding potential artifacts and establishing best practices for its reliable application in biological systems.

Core Principles: Mechanism of Action

This compound-based detection of superoxide relies on a chemiluminescent reaction. The process involves a two-step reaction with superoxide anions to produce light.

-

Initial Reduction: The this compound dication (Luc²⁺) is first reduced by one superoxide molecule to form a this compound cation radical (Luc•⁺).

-

Dioxetane Formation and Light Emission: The this compound cation radical then reacts with a second superoxide molecule to form an unstable dioxetane intermediate. This intermediate spontaneously decomposes into two molecules of N-methylacridone, with one of them in an electronically excited state. The return of the excited N-methylacridone to its ground state results in the emission of a photon of light (at approximately 505 nm), which can be quantified using a luminometer.

The sequence of these chemical reactions is visualized in the diagram below.

The Redox Cycling Controversy: A Critical Evaluation

The primary concern regarding the use of this compound is its potential to undergo "redox cycling," a process where the probe itself contributes to the artificial generation of superoxide, leading to an overestimation of its production. This has been a subject of considerable debate.

-

The Artifact Hypothesis: It is proposed that the this compound cation radical (Luc•⁺) can be reduced by cellular reductases (especially those using NADH) and then react with molecular oxygen (O₂) to generate a superoxide molecule, which then re-enters the detection reaction. This creates an artifactual amplification loop.[1][2][3]

-

The Counterargument & Concentration Dependence: Several studies argue that this artifact is highly dependent on the concentration of this compound used.[4] Thermodynamic analysis suggests the reaction equilibrium between the this compound radical and oxygen is strongly shifted away from superoxide formation (Keq ≈ 10⁶), making redox cycling improbable under typical conditions.[5] The consensus from extensive research is that at low concentrations (≤ 5 µM), this compound serves as a reliable and sensitive detector, while at higher concentrations (≥ 50 µM), it can indeed induce artifactual superoxide production.

The logical flow of this controversy and the role of experimental controls are outlined below.

Quantitative Impact of this compound Concentration

Experimental data clearly demonstrate that this compound concentration is the critical factor in determining the validity of the assay. Studies using vascular homogenates have shown that while 5 µM this compound does not significantly increase baseline superoxide production, higher concentrations do, particularly in the presence of the electron donor NADH.

| This compound Conc. | Substrate | Effect on O₂ Consumption | Effect on O₂⁻ Generation (EPR) | Signal Inhibition by SOD/DPI | Interpretation |

| 5 µM | NADPH | - | No significant increase | Yes | Reliably detects NADPH-driven O₂⁻ |

| 5 µM | NADH | 2-fold increase | Progressive increase | Yes | Reliably detects NADH-driven O₂⁻ |

| 50 µM | NADPH/NADH | - | Progressive increase | Yes (NADPH) | Potential for artifact begins |

| 250 µM | NADPH | - | Significant increase | Yes | High potential for artifact |

| 250 µM | NADH | 5-fold increase | Significant increase | No | Signal is largely artifactual |

| (Data synthesized from studies on vascular homogenates) |

Comparison with Other Superoxide Probes

This compound is one of several probes available for superoxide detection, each with distinct characteristics. Its primary advantages are high sensitivity and specificity compared to luminol-based probes.

| Probe | Mechanism | Key Advantages | Key Disadvantages |

| This compound | Chemiluminescence | High sensitivity; relatively specific for O₂⁻. | Potential for redox-cycling artifacts at high concentrations (>5 µM); extracellular. |

| L-012 / Luminol | Chemiluminescence | High sensitivity. | Low specificity; reacts with H₂O₂/peroxidase, peroxynitrite, and other ROS. |

| Coelenterazine | Chemiluminescence | Cell-permeable; does not redox cycle. | Also reacts with peroxynitrite; lower signal intensity than this compound. |

| Cytochrome c | Spectrophotometry | Well-established; quantitative (reduction measured at 550 nm). | Low sensitivity; can be directly reduced by cellular components; requires cell-free systems. |

| EPR Spin Trapping | Spectroscopy | Most definitive method for O₂⁻ identification. | Requires specialized equipment; complex technically; low sensitivity. |

Experimental Protocols

Adherence to validated protocols is essential for obtaining reliable data with this compound. Below are detailed methodologies for common applications.

Reagent Preparation

-

This compound Stock Solution (10 mM): Dissolve 1 mg of this compound (MW: 510.5 g/mol ) in 196 µL of high-quality DMSO. Store this stock solution in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

-

This compound Working Solution (5 µM): On the day of the experiment, dilute the 10 mM stock solution 1:2000 in the desired assay buffer (e.g., PBS or Krebs-HEPES buffer). Prepare this solution fresh.

Protocol 1: NADPH Oxidase Activity in Tissue Homogenates

This protocol is adapted for measuring NADPH oxidase (NOX) activity in membrane fractions isolated from tissues like the heart or blood vessels.

-

Tissue Homogenization: Homogenize fresh or frozen tissue in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 2 mM DTT, 1x protease inhibitor cocktail).

-

Isolation of Membrane Fraction:

-

Centrifuge the homogenate at 2,000 x g for 5 minutes to remove nuclei and debris.

-

Transfer the supernatant and centrifuge at 20,000 x g for 20 minutes.

-

Transfer the resulting supernatant and perform an ultracentrifugation step at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the final pellet (membrane fraction) in a DTT-free buffer.

-

-

Chemiluminescence Measurement:

-

In a 96-well white plate or luminometer tube, add the membrane suspension (e.g., 10-50 µg protein).

-

Add the this compound working solution to a final concentration of 5 µM.

-

Place the plate/tube in a luminometer and measure the baseline signal for 5-10 minutes.

-

Initiate the reaction by adding the substrate, NADPH, to a final concentration of 100-200 µM.

-

Record the chemiluminescence signal over time (e.g., for 30-60 minutes).

-

-

Controls:

-

Negative Control: Run a parallel reaction without NADPH to measure background signal.

-

SOD Control: Pre-incubate a sample with Superoxide Dismutase (SOD, ~200 U/mL) before adding NADPH to confirm the signal is from superoxide.

-

Inhibitor Control: Pre-incubate a sample with a NOX inhibitor like Diphenyleneiodonium (DPI, 10-20 µM) to confirm the enzymatic source.

-

Protocol 2: Superoxide Detection in Cultured Cells

This protocol provides a general framework for measuring superoxide production from adherent or suspension cells.

-

Cell Preparation:

-

Adherent Cells: Culture cells in a white, clear-bottom 96-well plate until they reach the desired confluency. On the day of the experiment, wash the cells twice with warm PBS or serum-free medium.

-

Suspension Cells: Centrifuge cells at 1000 x g for 5 minutes, discard the supernatant, and wash twice with PBS. Resuspend in assay buffer.

-

-

Loading the Probe:

-

Add the 5 µM this compound working solution to each well.

-

Incubate at 37°C for 10-15 minutes, protected from light.

-

-

Measurement:

-

Place the plate in a plate-reading luminometer pre-warmed to 37°C.

-

Measure the baseline chemiluminescence.

-

Add the stimulus of interest (e.g., PMA, Angiotensin II) to induce superoxide production.

-

Immediately begin kinetic measurement of the chemiluminescent signal.

-

-

Controls: Include wells with cells pre-treated with SOD or relevant pathway inhibitors to validate the signal's specificity.

Signaling Pathways and this compound Application

This compound is frequently used to probe signaling pathways that involve NADPH oxidases as a primary source of superoxide. For instance, in vascular cells, agonists like Angiotensin II can activate signaling cascades leading to the assembly and activation of the NOX complex, resulting in superoxide production that contributes to endothelial dysfunction.

Conclusion and Best Practices

This compound remains a powerful and highly sensitive tool for the detection of superoxide in biological systems when used correctly. The historical controversy surrounding its potential for artifacts has been largely resolved by the understanding that these effects are concentration-dependent. For researchers, scientists, and drug development professionals, adherence to best practices is non-negotiable for generating valid and reproducible data.

Key Recommendations:

-

Use Low Concentrations: The use of this compound at a final concentration of 5 µM is strongly recommended to avoid redox cycling artifacts.

-

Implement Rigorous Controls: Always include parallel experiments with SOD to confirm that the signal is derived from superoxide and with specific inhibitors (e.g., DPI for NOX) to identify the enzymatic source.

-

Acknowledge Limitations: Be aware that this compound primarily detects extracellular or near-membrane superoxide and may not reflect total intracellular production.

By following the guidelines and protocols outlined in this guide, this compound can be employed effectively as a reliable probe to elucidate the complex role of superoxide in health and disease.

References

- 1. Chemiluminescent detection of oxidants in vascular tissue. This compound but not coelenterazine enhances superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pitfalls of using this compound in endothelial cells: implications for NAD(P)H dependent superoxide formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Frontiers | Regulation of NADPH Oxidase-Mediated Superoxide Production by Acetylation and Deacetylation [frontiersin.org]

- 5. researchgate.net [researchgate.net]

Unveiling the Glow: A Technical Guide to Lucigenin-Based Assays

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the fundamental principles of Lucigenin-based assays, a cornerstone for the sensitive detection of superoxide radicals (O₂⁻) in biological systems. This document provides a comprehensive overview of the core mechanisms, detailed experimental protocols, and critical data for researchers leveraging this powerful chemiluminescent probe in fields ranging from basic research to drug discovery.

Core Principles of this compound Chemiluminescence

This compound (bis-N-methylacridinium nitrate) is a highly sensitive and specific chemiluminescent probe primarily used for the detection of superoxide anions.[1] Its utility lies in its reaction with O₂⁻, which results in the emission of light, a phenomenon known as chemiluminescence.

The reaction mechanism involves the reduction of this compound by a superoxide anion to form a this compound radical cation. This unstable intermediate then reacts with another superoxide molecule or oxygen, leading to the formation of an unstable dioxetane intermediate. The decomposition of this dioxetane yields two molecules of N-methylacridone, one of which is in an electronically excited state. As the excited N-methylacridone returns to its ground state, it emits a photon of light, typically in the green region of the spectrum (around 505 nm).[2]

A crucial consideration in this compound-based assays is the potential for the probe itself to generate superoxide through a process called redox cycling. This is particularly problematic at higher concentrations of this compound. However, extensive research has demonstrated that using low concentrations of this compound, typically around 5 µM, minimizes or eliminates this artifact, ensuring the accurate measurement of endogenous superoxide production.[3]

Quantitative Data for this compound-Based Assays

For accurate and reproducible experimental design, a clear understanding of the quantitative parameters of the this compound assay is essential. The following table summarizes key data points gathered from the literature.

| Parameter | Value/Range | Notes | Source(s) |

| Specificity | Primarily for Superoxide (O₂⁻) | Highly specific for superoxide compared to other ROS like H₂O₂ or peroxynitrite.[4] | [4] |

| Recommended Concentration | 5 µM | This concentration is widely validated to minimize redox cycling and artefactual superoxide generation. | |

| Reaction Rate Constant with O₂⁻ | ≈10⁸ M⁻¹s⁻¹ | This high rate constant contributes to the assay's sensitivity, being significantly faster than other superoxide probes like cytochrome c. | |

| Chemiluminescence Emission Max | ~505 nm | The emitted light is in the green visible spectrum. | |

| Fluorescence Excitation Max | 455 nm | This compound can also be used as a fluorescent probe, particularly for chloride ions. | |

| Fluorescence Emission Max | 505 nm | The fluorescence emission is at a similar wavelength to its chemiluminescence. | |

| Fluorescence Quantum Yield | 0.67 | Note: This is the quantum yield for fluorescence, not chemiluminescence. The chemiluminescence quantum yield is a critical parameter for assay sensitivity but a precise, universally agreed-upon value is not readily available in the reviewed literature. |

Signaling Pathways and Experimental Workflows

This compound-based assays are frequently employed to study cellular processes involving the production of superoxide, a key signaling molecule. A major source of cellular superoxide is the family of NADPH oxidase (NOX) enzymes. The activation of these enzymes is a complex process involving various signaling cascades.

Canonical NADPH Oxidase Activation Pathway

The activation of the phagocytic NADPH oxidase (Nox2) is a well-characterized signaling pathway initiated by various stimuli, leading to the assembly of a multi-protein complex at the cell membrane.

Caption: Canonical NADPH Oxidase Activation Pathway.

Experimental Workflow for Cellular Superoxide Detection

A typical workflow for measuring intracellular superoxide production using a this compound-based assay involves cell preparation, incubation with the probe, and measurement of the chemiluminescent signal.

Caption: General Experimental Workflow for this compound Assay.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing this compound-based assays.

Preparation of this compound Stock Solution

Materials:

-

This compound (bis-N-methylacridinium nitrate) powder

-

Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

-

Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM).

-

Vortex thoroughly until the this compound is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light.

Measurement of NADPH Oxidase Activity in Cell Lysates

This protocol is adapted for measuring NADPH oxidase activity in homogenized tissues or cell lysates.

Materials:

-

Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)

-

This compound (5 µM final concentration) in assay buffer

-

NADPH (100-200 µM final concentration) as the substrate

-

96-well white opaque microplates

-

Luminometer

Procedure:

-

Prepare cell lysates or tissue homogenates in ice-cold homogenization buffer.

-

Determine the protein concentration of each sample using a standard protein assay (e.g., BCA or Bradford).

-

In a 96-well white opaque plate, add a standardized amount of protein from each sample to triplicate wells.

-

Add the this compound solution to each well to a final concentration of 5 µM.

-

Equilibrate the plate at 37°C for 5-10 minutes in the luminometer.

-

Initiate the reaction by injecting NADPH into each well to a final concentration of 100-200 µM.

-

Immediately begin measuring chemiluminescence at regular intervals (e.g., every 30 seconds) for a total duration of 15-30 minutes.

-

Control: Include wells with lysate and this compound but without NADPH to measure background signal. Also, include wells with a known inhibitor of NADPH oxidase (e.g., diphenyleneiodonium, DPI) to confirm the source of superoxide.

-

Data Analysis: Express the results as relative light units (RLU) per milligram of protein per minute.

High-Throughput Screening (HTS) for Modulators of Superoxide Production

This protocol outlines a workflow for screening compound libraries for their effects on cellular superoxide production.

Materials:

-

Cultured cells known to produce superoxide (e.g., stimulated neutrophils, macrophages, or a specific cell line)

-

This compound (5 µM final concentration) in a suitable cell culture medium or buffer

-

Compound library dissolved in DMSO

-

Stimulant of superoxide production (e.g., Phorbol 12-myristate 13-acetate - PMA)

-

384-well white opaque microplates

-

Automated liquid handling system (optional but recommended)

-

Luminometer with an injector

Procedure:

-

Seed cells into a 384-well white opaque plate and allow them to adhere overnight if necessary.

-

Using an automated liquid handler or multichannel pipette, add the compounds from the library to the wells at the desired final concentration. Include appropriate vehicle (DMSO) controls.

-

Incubate the cells with the compounds for a predetermined period.

-

Just before measurement, add this compound to all wells to a final concentration of 5 µM.

-

Place the plate in the luminometer and allow it to equilibrate to 37°C.

-

Inject the stimulant (e.g., PMA) into the wells to induce superoxide production.

-

Immediately begin kinetic measurement of chemiluminescence over a defined period.

-

Data Analysis: Calculate the area under the curve (AUC) or the peak chemiluminescence for each well. Normalize the data to the vehicle controls to identify compounds that either inhibit or enhance superoxide production.

Limitations and Considerations

While this compound-based assays are powerful, it is essential to be aware of their limitations:

-

Redox Cycling: As mentioned, higher concentrations of this compound can lead to artificial superoxide production. It is imperative to use the lowest concentration that provides an adequate signal, typically 5 µM.

-

pH Sensitivity: The chemiluminescence reaction is pH-dependent, with optimal signal generally observed under slightly alkaline conditions.

-

Quenching: Certain substances can quench the chemiluminescent signal. For instance, high concentrations of superoxide dismutase (SOD) will abolish the signal, which can also be used as a control to confirm the specificity for superoxide.

-

Cellular Localization: this compound is a charged molecule and may not readily penetrate all cellular compartments. Its signal primarily reflects extracellular and accessible intracellular superoxide.

By understanding these fundamental principles and adhering to carefully designed protocols, researchers can effectively harness the power of this compound-based assays to investigate the intricate roles of superoxide in health and disease.

References

- 1. A highly sensitive chemiluminescence assay for superoxide detection and chronic granulomatous disease diagnosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemiluminescence of this compound by electrogenerated superoxide ions in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods for Detection of Mitochondrial and Cellular Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Detection of mitochondria-derived reactive oxygen species production by the chemilumigenic probes this compound and luminol - PubMed [pubmed.ncbi.nlm.nih.gov]

Lucigenin as a Fluorescent Chloride-Sensitive Indicator: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of lucigenin as a fluorescent indicator for chloride ions. It is intended for researchers in various fields, including membrane transport, ion channel research, and drug discovery, who require sensitive and reliable methods for measuring chloride concentration and transport.

Core Principles: Mechanism of Action

This compound (N,N'-dimethyl-9,9'-biacridinium) is a water-soluble, cationic fluorescent dye. Its utility as a chloride indicator stems from its susceptibility to fluorescence quenching by halide ions, particularly chloride. The quenching mechanism is primarily based on collisional quenching , a dynamic process where the chloride ion interacts with the excited state of the this compound molecule. This interaction facilitates non-radiative decay to the ground state, thereby decreasing the fluorescence intensity. The process is efficient and reversible, with the degree of quenching directly proportional to the concentration of the quencher (chloride ions).

The quenching of this compound's fluorescence by chloride is described by the Stern-Volmer equation :

F₀ / F = 1 + Kₛᵥ[Cl⁻]

Where:

-

F₀ is the fluorescence intensity in the absence of chloride.

-

F is the fluorescence intensity in the presence of chloride.

-

Kₛᵥ is the Stern-Volmer constant, a measure of the sensitivity of the probe to the quencher.

-

[Cl⁻] is the chloride concentration.

The interaction between this compound and chloride is thought to involve the formation of a transient charge-transfer complex.[1][2]

Quantitative Data and Spectral Properties

This compound exhibits favorable spectral properties for a fluorescent indicator, including a large Stokes shift and high quantum yield. Its fluorescence is highly sensitive to quenching by chloride ions, as indicated by its large Stern-Volmer constant compared to other common chloride indicators like SPQ (6-methoxy-N-(3-sulfopropyl)quinolinium).[3]

| Property | Value | Reference |

| Excitation Maxima | 368 nm, 455 nm | [3][4] |

| Emission Maximum | 505 nm | |

| Molar Absorbance | 34,000 M⁻¹cm⁻¹ (at 368 nm), 7,500 M⁻¹cm⁻¹ (at 455 nm) | |

| Quantum Yield | ~0.6-0.7 | |

| Stern-Volmer Constant (Kₛᵥ) for Cl⁻ | 390 M⁻¹ | |

| Stern-Volmer Constant (Kₛᵥ) for other anions | Br⁻: 585 M⁻¹, I⁻: 750 M⁻¹, SCN⁻: 590 M⁻¹ | |

| Sensitivity Comparison (SPQ Kₛᵥ for Cl⁻) | 118 M⁻¹ |

Note: The Stern-Volmer constant can be influenced by the composition of the buffer. For instance, in the presence of 225 mM NaNO₃, the Kₛᵥ for chloride is approximately 3.5-fold lower than in pure water.

Experimental Protocols

This compound is particularly well-suited for measuring chloride transport in artificial membrane systems like liposomes and vesicles. Its instability in the cytoplasm makes it less ideal for intracellular measurements in living cells.

General Workflow for a Liposome-Based Chloride/Nitrate Antiport Assay

This assay is commonly used to study the activity of anion transporters.

Detailed Methodologies

Materials:

-

Lipid of choice (e.g., 1-palmitoyl-2-oleoyl-glycero-3-phosphocholine, POPC)

-

This compound (bis-N-methylacridinium nitrate)

-

Sodium nitrate (NaNO₃)

-

Sodium chloride (NaCl)

-

HEPES buffer

-

Size-exclusion chromatography column (e.g., Sephadex G-50)

-

Detergent (e.g., Triton X-100)

Protocol:

-

Liposome Preparation and this compound Encapsulation:

-

Prepare a lipid film by drying the desired lipid from a chloroform solution under a stream of nitrogen gas, followed by vacuum desiccation for at least 1 hour.

-

Hydrate the lipid film with a buffer solution containing this compound and an intra-vesicular salt. For a Cl⁻/NO₃⁻ antiport assay, a typical buffer is 0.8 mM this compound, 225 mM NaNO₃, and 5 mM HEPES at pH 7.0.

-

Subject the hydrated lipid suspension to several freeze-thaw cycles to increase encapsulation efficiency.

-

Extrude the liposome suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) to create unilamellar vesicles of a uniform size.

-

Remove unencapsulated (external) this compound by passing the liposome suspension through a size-exclusion chromatography column equilibrated with the external buffer (e.g., 225 mM NaNO₃, 5 mM HEPES, pH 7.0).

-

-

Chloride Transport Measurement:

-

Dilute the this compound-loaded liposomes into the external buffer in a fluorometer cuvette to a suitable lipid concentration.

-

Set the fluorometer to the appropriate excitation and emission wavelengths for this compound (e.g., excitation at 455 nm, emission at 505 nm).

-

Record a stable baseline fluorescence (F₀).

-

To initiate transport, add a small volume of a concentrated NaCl solution to the cuvette to create an inwardly directed chloride gradient. The final external NaCl concentration is typically in the range of 10-50 mM.

-

Continuously record the fluorescence intensity (F) as chloride enters the liposomes and quenches the encapsulated this compound's fluorescence.

-

At the end of the experiment, add a detergent (e.g., Triton X-100) to lyse the liposomes. This allows the external chloride to completely quench the this compound fluorescence, providing a measure of the final fluorescence (F_final).

-

-

Data Analysis:

-

Normalize the fluorescence data at each time point (Fₜ) using the following equation: Normalized Fluorescence = (Fₜ - F_final) / (F₀ - F_final)

-

The initial rate of chloride transport can be determined from the initial slope of the normalized fluorescence decay curve.

-

Signaling Pathways and Logical Relationships

The primary mechanism of this compound as a chloride indicator is based on a direct physical interaction, as depicted in the following diagram.

References

Unveiling the Light: A Technical Guide to Lucigenin and Other Chemiluminescent Probes

For researchers, scientists, and drug development professionals, the sensitive detection of specific molecules and enzymatic activities is paramount. Chemiluminescence, the emission of light from a chemical reaction, offers a powerful analytical tool with high sensitivity and low background noise. This guide provides an in-depth technical exploration of the core differences between Lucigenin and other major classes of chemiluminescent probes, namely Luminol, Acridan Esters, and 1,2-Dioxetanes. We will delve into their mechanisms of action, quantitative performance, and provide detailed experimental protocols to aid in the selection and application of the optimal probe for your research needs.

Core Principles: A Comparative Overview

Chemiluminescent probes are molecules that, upon undergoing a specific chemical reaction, form an electronically excited intermediate that decays to a stable ground state by emitting photons. The choice of probe is dictated by the target analyte or enzymatic activity, desired sensitivity, and the specific experimental conditions. Below is a summary of the key characteristics of four major classes of chemiluminescent probes.

Quantitative Data Summary

| Probe Class | Typical Emission Wavelength (λmax) | Chemiluminescence Quantum Yield (ΦCL) | Signal Duration | Primary Applications |

| This compound | ~505 nm[1] | Variable, typically low | Flash | Superoxide anion (O₂⁻) detection[1][2] |

| Luminol | ~425 nm[3] | ~0.01 (can be enhanced) | Glow (can be prolonged with enhancers) | HRP-based assays, ROS/RNS detection, forensic blood detection |

| Acridan Esters | ~430 nm | High | Flash (<5 seconds) | Immunoassays, nucleic acid assays (direct labels) |

| 1,2-Dioxetanes | Variable (e.g., ~470 nm for AMPPD) | High (can be >25%) | Prolonged Glow (minutes to hours) | Enzyme-linked assays (e.g., AP, β-galactosidase), immunoassays |

Signaling Pathways and Mechanisms of Light Emission

The generation of light by each class of probe follows a distinct chemical pathway, which is crucial to understanding their specificity and potential interferences.

This compound: The Superoxide Sensor

This compound (bis-N-methylacridinium nitrate) is renowned for its utility in detecting superoxide radicals. The reaction involves the reduction of this compound by superoxide to form a cation radical, which then reacts with another superoxide molecule to produce an unstable dioxetane intermediate. The decomposition of this dioxetane yields two molecules of N-methylacridone, one of which is in an excited state and emits light upon relaxation. A significant consideration with this compound is its potential for redox cycling at higher concentrations, which can lead to the artificial generation of superoxide, thereby inflating measurements.

References

Methodological & Application

Application Notes and Protocols for Measuring NADPH Oxidase Activity Using Lucigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinamide adenine dinucleotide phosphate (NADPH) oxidases (NOX) are a family of enzymes dedicated to the production of reactive oxygen species (ROS). These enzymes play a critical role in a variety of physiological processes, including host defense, cellular signaling, and gene expression. However, the dysregulation of NOX activity is implicated in numerous pathologies such as cardiovascular diseases, neurodegenerative disorders, and cancer, making them a significant target for drug development. The lucigenin-based chemiluminescence assay is a widely used method for detecting superoxide (O₂⁻), the primary product of most NOX enzymes, offering high sensitivity. This document provides detailed application notes and protocols for measuring NADPH oxidase activity in various biological samples using this compound.

Principle of the Assay

The this compound assay is based on the principle of chemiluminescence. This compound (bis-N-methylacridinium nitrate) is a probe that, in the presence of superoxide radicals (O₂⁻), undergoes a series of reactions to form an unstable dioxetane intermediate. The decomposition of this intermediate to N-methylacridone results in the emission of light, which can be quantified using a luminometer. The intensity of the light emitted is proportional to the rate of superoxide production.

Key Quantitative Parameters

The following table summarizes key quantitative parameters for the this compound-based NADPH oxidase activity assay, compiled from various research protocols. Adherence to these parameters is crucial for obtaining reliable and reproducible results.

| Parameter | Recommended Range/Value | Notes |

| This compound Concentration | 5 µM | Higher concentrations (e.g., 250 µM) can lead to artifactual superoxide generation through redox cycling, which can overestimate NADPH oxidase activity. 5 µM is considered a validated concentration for detecting superoxide production without significant artifacts. |

| NADPH Concentration | 100 - 300 µM | NADPH is the substrate for the NOX enzyme. The optimal concentration may vary depending on the sample type and enzyme concentration. A concentration of 200 µM is commonly used. |

| Protein Concentration | Up to 100 µg (for particulate fractions) | The chemiluminescence signal is typically linear with protein concentrations up to 100 µg. For tissue homogenates, a final concentration of 0.2 mg/mL is often used. |

| Measurement Time | 3 minutes (readings every 15-30 seconds) | The kinetic profile of the reaction should be monitored. The initial rate of the reaction is often used for quantification. |

| Excitation/Emission | Chemiluminescence (no excitation required) | The assay measures light emission from a chemical reaction. |

Signaling Pathway and Experimental Workflow

To visualize the underlying biological process and the experimental procedure, the following diagrams are provided.

Experimental Protocols

Protocol 1: NADPH Oxidase Activity in Cell Lysates

This protocol is suitable for measuring NADPH oxidase activity in cultured cells.

Materials:

-

Lysis Buffer: 20 mM KH₂PO₄, 1 mM EDTA, 1 mM Phenylmethylsulfonyl fluoride (PMSF), pH 7.0.

-

This compound Stock Solution: 1 mM in ddH₂O. Store protected from light at -20°C.

-

NADPH Stock Solution: 10 mM in PBS. Prepare fresh.

-

Phosphate Buffered Saline (PBS)

-

Protein Assay Reagent (e.g., BCA or Bradford)

-

White, opaque 96-well plates or luminometer tubes

-

Luminometer

Procedure:

-

Cell Lysis:

-

For adherent cells, wash the cell monolayer twice with ice-cold PBS.

-

Add an appropriate volume of ice-cold Lysis Buffer and scrape the cells.

-

For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in Lysis Buffer.

-

Homogenize the cell suspension using a Dounce homogenizer or by sonication on ice.

-

Centrifuge the lysate at 3000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[1]

-

Collect the supernatant for the assay.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a standard protein assay.

-

Dilute the samples with PBS to a consistent final protein concentration.

-

-

Chemiluminescence Measurement:

-

Pipette the diluted cell lysate into the wells of a white, opaque 96-well plate or luminometer tubes.

-

Add this compound to a final concentration of 5 µM.[1]

-

Incubate for 2 minutes at room temperature, protected from light.[1]

-

Initiate the reaction by adding NADPH to a final concentration of 100 µM.[1]

-

Immediately place the plate/tubes in the luminometer and measure the chemiluminescent signal every 15-30 seconds for 3 minutes.[1]

-

-

Data Analysis:

-

The results are typically expressed as Relative Light Units (RLU) per milligram of protein per minute (RLU/mg/min).

-

Calculate the area under the curve (AUC) for the kinetic reading and normalize to the protein concentration.

-

Protocol 2: NADPH Oxidase Activity in Tissue Homogenates

This protocol is designed for measuring NADPH oxidase activity in tissue samples.

Materials:

-

Homogenization Buffer: 50 mM Tris-HCl pH 7.4, 2 mM dithiothreitol (DTT), and a protease inhibitor cocktail.

-

Resuspension Buffer: Homogenization buffer without DTT.

-

This compound Stock Solution: 1 mM in ddH₂O. Store protected from light at -20°C.

-

NADPH Stock Solution: 10 mM in PBS. Prepare fresh.

-

Phosphate Buffered Saline (PBS)

-

Protein Assay Reagent

-

Dounce homogenizer or other tissue homogenizer

-

White, opaque 96-well plates or luminometer tubes

-

Luminometer

Procedure:

-

Tissue Homogenization and Fractionation:

-

Excise the tissue of interest and place it in ice-cold PBS.

-

Weigh the tissue and mince it thoroughly on ice.

-

Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 2,000 x g for 5 minutes at room temperature to remove large debris.

-

Carefully collect the supernatant.

-

(Optional, for membrane fraction isolation) Centrifuge the supernatant at 20,000 x g for 20 minutes at 4°C. Discard the supernatant and then centrifuge the remaining lysate at 100,000 x g for 60 minutes at 4°C.

-

Resuspend the final pellet (membrane fraction) in Resuspension Buffer.

-

-

Protein Quantification:

-

Determine the protein concentration of the homogenate or the resuspended membrane fraction.

-

Dilute the samples in PBS to a final protein concentration of 0.2 mg/mL.

-

-

Chemiluminescence Measurement:

-

Add the diluted sample to a luminometer tube or a white 96-well plate.

-

Add this compound to a final concentration of 5 µM.

-

Initiate the reaction by adding NADPH to a final concentration of 200 µM.

-

Immediately measure the chemiluminescence over time in a luminometer.

-

-

Data Analysis:

-

Express the data as Relative Light Units (RLU) per milligram of protein per minute (RLU/mg/min).

-

Calculate the area under the curve (AUC) and normalize to the protein concentration.

-

Important Considerations and Controls

-

This compound Concentration: As emphasized, using a low concentration of this compound (5 µM) is critical to avoid artifactual superoxide generation.

-

Specificity Controls:

-

Superoxide Dismutase (SOD): To confirm that the measured signal is specific to superoxide, pre-incubate a parallel set of samples with SOD (e.g., 200 U/mL). A significant reduction in the chemiluminescence signal indicates superoxide-dependent light emission.

-

NADPH Oxidase Inhibitors: Use specific NOX inhibitors (e.g., diphenyleneiodonium - DPI) to confirm that the superoxide production is from NADPH oxidase. However, be aware of the off-target effects of some inhibitors.

-

No NADPH Control: A reaction mixture without the addition of NADPH should be included to determine the background signal.

-

-

Data Normalization: Always normalize the chemiluminescence signal to the protein concentration of the sample to account for variations in sample preparation.

-

Light Sensitivity: this compound is light-sensitive. All steps involving this compound should be performed in the dark or under dim light conditions.

-

Alternative Probes: For certain applications, other probes like L-012 may offer advantages, but they also have their own set of potential artifacts that need to be considered.

Troubleshooting

| Issue | Possible Cause | Solution |

| High Background Signal | Autoxidation of this compound or other components. Contaminated reagents. | Prepare fresh reagents. Include a "no-sample" control. |

| Low or No Signal | Inactive enzyme. Low protein concentration. Insufficient substrate (NADPH). | Use fresh samples. Increase protein concentration. Optimize NADPH concentration. |

| Signal Not Inhibited by SOD | The signal is not from superoxide. Other reducing agents are present in the sample. | Use alternative superoxide-specific probes for confirmation. Consider potential interfering substances in the cell extract. |

| Variability Between Replicates | Inaccurate pipetting. Inconsistent incubation times. Heterogeneity of the sample. | Ensure accurate pipetting. Standardize all incubation steps. Ensure thorough homogenization of samples. |

By following these detailed protocols and considering the critical parameters and controls, researchers can reliably measure NADPH oxidase activity using the this compound-based chemiluminescence assay, contributing to a better understanding of the role of ROS in health and disease.

References

Application Notes: Lucigenin in Cellular Chemiluminescence Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lucigenin (bis-N-methylacridinium nitrate) is a widely utilized chemiluminescent probe for the detection and quantification of superoxide anion radicals (O₂⁻) in biological systems.[1][2] Its application in cellular chemiluminescence imaging provides a sensitive method for monitoring oxidative stress and the activity of enzymes such as NADPH oxidase.[1][3] This document provides detailed application notes, experimental protocols, and data for the use of this compound in cellular assays.

Mechanism of Action

This compound detects superoxide through a chemical reaction that results in the emission of light. The process involves the reduction of this compound by superoxide to a cation radical, which then reacts with another superoxide molecule to form an unstable dioxetane intermediate. The decomposition of this intermediate results in the formation of an electronically excited N-methylacridone, which emits a photon of light as it returns to its ground state. The intensity of the emitted light is proportional to the concentration of superoxide radicals.

Applications in Research and Drug Development

-

Monitoring Oxidative Stress: this compound is employed to study cellular responses to various stimuli that induce the production of reactive oxygen species (ROS), a key factor in numerous pathological conditions.

-

Enzyme Activity Assays: It is particularly useful for measuring the activity of NADPH oxidase in phagocytic and vascular cells.

-

Drug Screening: this compound-based assays can be used to screen for compounds that modulate superoxide production, identifying potential therapeutic agents for inflammatory diseases, cardiovascular disorders, and neurodegenerative conditions.

-

Toxicology Studies: It can serve as a tool to assess the cytotoxicity of compounds by measuring induced oxidative stress.

Quantitative Data Summary

The following tables summarize key quantitative parameters and comparisons of this compound with other methods for superoxide detection.

Table 1: Performance Characteristics of this compound-Based Assays

| Parameter | Value/Range | Remarks | Reference |

| Working Concentration | 5 µM - 250 µM | Lower concentrations (e.g., 5 µM) are recommended to minimize potential auto-oxidation and artefactual superoxide generation. | |

| Excitation/Emission (Fluorescence) | 455 nm / 505 nm | This compound also has fluorescent properties and can act as a chloride indicator. | |

| Chemiluminescence Emission | Yellow-Green Light | ||

| Detection Limit (Procyanidin Quenching Assay) | 4.4 nM | This is an example of a specific application using a this compound-Tetracycline system. |

Table 2: Comparison of Superoxide Detection Methods

| Method | Principle | Advantages | Disadvantages | Reference |

| This compound Chemiluminescence | Reaction with O₂⁻ to produce light | High sensitivity, useful for low superoxide concentrations. | Potential for redox cycling and artefactual O₂⁻ generation at high concentrations. Restricted to the extracellular space. | |

| Cytochrome c Reduction | Reduction of cytochrome c by O₂⁻ | Well-established method, good correlation with this compound method. | Less sensitive than chemiluminescence, potential for interference from other reducing agents. | |

| Luminol Chemiluminescence | Reaction with various ROS to produce light | High sensitivity. | Not specific for superoxide; reacts with peroxynitrite and other ROS. | |

| Coelenterazine Chemiluminescence | Reaction with O₂⁻ and peroxynitrite | Does not enhance superoxide formation. | Not specific for superoxide. |

Signaling Pathway and Experimental Workflow

Signaling Pathway: NADPH Oxidase-Mediated Superoxide Production

The following diagram illustrates the activation of NADPH oxidase and the subsequent generation of superoxide, which is then detected by this compound.

Caption: NADPH oxidase activation and this compound-based superoxide detection.

Experimental Workflow for Cellular Chemiluminescence Imaging

This diagram outlines the general steps for performing a cellular chemiluminescence assay using this compound.

Caption: General workflow for a this compound cellular chemiluminescence assay.

Experimental Protocols

Protocol 1: Preparation of Reagents

-

This compound Stock Solution (10 mM):

-

Dissolve 5.1 mg of this compound (MW: 510.5 g/mol ) in 1 mL of DMSO.

-

Store the stock solution at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

-

-

This compound Working Solution (5 µM - 100 µM):

-

Dilute the 10 mM stock solution in an appropriate assay buffer (e.g., PBS with 5 mM glucose, 1 mM Mg²⁺, 0.5 mM Ca²⁺, and 0.05% BSA).

-

The final concentration should be optimized for the specific cell type and experimental conditions. A concentration of 5 µM is often recommended to minimize background signal and potential artifacts.

-

Protocol 2: Chemiluminescence Measurement in Cell Suspensions

This protocol is suitable for non-adherent cells or adherent cells that have been detached.

-

Cell Preparation:

-

For suspension cells, centrifuge the cell culture and discard the supernatant.

-

For adherent cells, discard the culture medium, wash with PBS, and detach the cells using trypsin. Neutralize the trypsin and centrifuge to pellet the cells.

-

Wash the cell pellet twice with PBS, centrifuging for 3-5 minutes at 1000 x g at 4°C between washes.

-

Resuspend the cells in the desired assay buffer to the required cell density (e.g., 5 x 10⁴ cells in 0.3 mL).

-

-

Assay Procedure:

-

Transfer the cell suspension to a luminometer tube or a white-walled microplate.

-

Equilibrate the cells at 37°C for approximately 3 minutes.

-

If applicable, add the stimulating agent (e.g., PMA at 200 ng/mL) to induce superoxide production.

-